Dimethyl 2-(trifluoromethyl)terephthalate
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Overview
Description
Dimethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C11H9F3O4. It is a derivative of terephthalic acid, where two methyl groups and a trifluoromethyl group are attached to the aromatic ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(trifluoromethyl)terephthalate can be synthesized through several methods. One common approach involves the esterification of 2-(trifluoromethyl)terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves a multi-step processThe final step involves esterification with methanol to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Dimethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Dimethyl isophthalate: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical behavior.
Dimethyl phthalate: Another phthalate ester with distinct properties due to the absence of the trifluoromethyl group.
Uniqueness: Dimethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Biological Activity
Dimethyl 2-(trifluoromethyl)terephthalate (DMTF) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with DMTF, supported by data tables and case studies.
Chemical Structure and Properties
DMTF is a derivative of terephthalic acid, characterized by the presence of a trifluoromethyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems, particularly in terms of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that DMTF exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.
Anticancer Activity
DMTF has also been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as murine melanoma B16 cells. The compound's antiproliferative effects are attributed to its ability to induce apoptosis and inhibit specific signaling pathways involved in tumor growth.
The biological activity of DMTF is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : DMTF may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, modulating their activity and downstream signaling cascades.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial effectiveness of DMTF against MRSA.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : DMTF demonstrated a significant inhibition zone compared to control groups, indicating strong antimicrobial potential.
-
Anticancer Activity Assessment :
- Objective : To investigate the antiproliferative effects on melanoma cells.
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of DMTF.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective concentrations for therapeutic use.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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